

Technical Guide: 6-Aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 6-Aminopyridine-3-sulfonic acid

CAS No.: 16250-08-1

Cat. No.: B016991

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Molecular Characterization, Synthetic Pathways, and Analytical Validation

Executive Summary & Molecular Identity

6-Aminopyridine-3-sulfonic acid (also chemically designated as 2-aminopyridine-5-sulfonic acid) is a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, particularly tyrosine phosphatase inhibitors and potassium-competitive acid blockers (P-CABs) like Vonoprazan.

This guide addresses the physicochemical profile, synthesis logic, and quality control parameters for this zwitterionic scaffold.

Molecular Identity Card[1]

Parameter	Technical Specification
Chemical Name	6-Aminopyridine-3-sulfonic acid
IUPAC Name	6-aminopyridine-3-sulfonic acid (or 2-aminopyridine-5-sulfonic acid)
CAS Number	16250-08-1 (Note: CAS 947-32-0 is frequently misattributed in legacy databases; 16250-08-1 is the current valid registry for this specific isomer).[1][2]
Molecular Formula	
Molecular Weight	174.18 g/mol
Exact Mass	174.0099 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in hot water, basic aqueous solutions; sparingly soluble in organic solvents (MeOH, DCM) due to zwitterionic character.
pKa Values	pKa ₁ < 0 (Sulfonic acid); pKa ₂ ~ 6.9 (Pyridine nitrogen)

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Technical Note on Isomerism: The nomenclature "6-amino-3-sulfonic" and "2-amino-5-sulfonic" refer to the same molecule. The amino group takes priority in numbering (position 2), placing the sulfonic acid at position 5. However, if the sulfonic acid is prioritized, the amino group falls at 6. This guide uses the user-specified "6-amino" convention but acknowledges the IUPAC preference for 2-amino-5-sulfonic acid.

Synthetic Pathway & Mechanism[4]

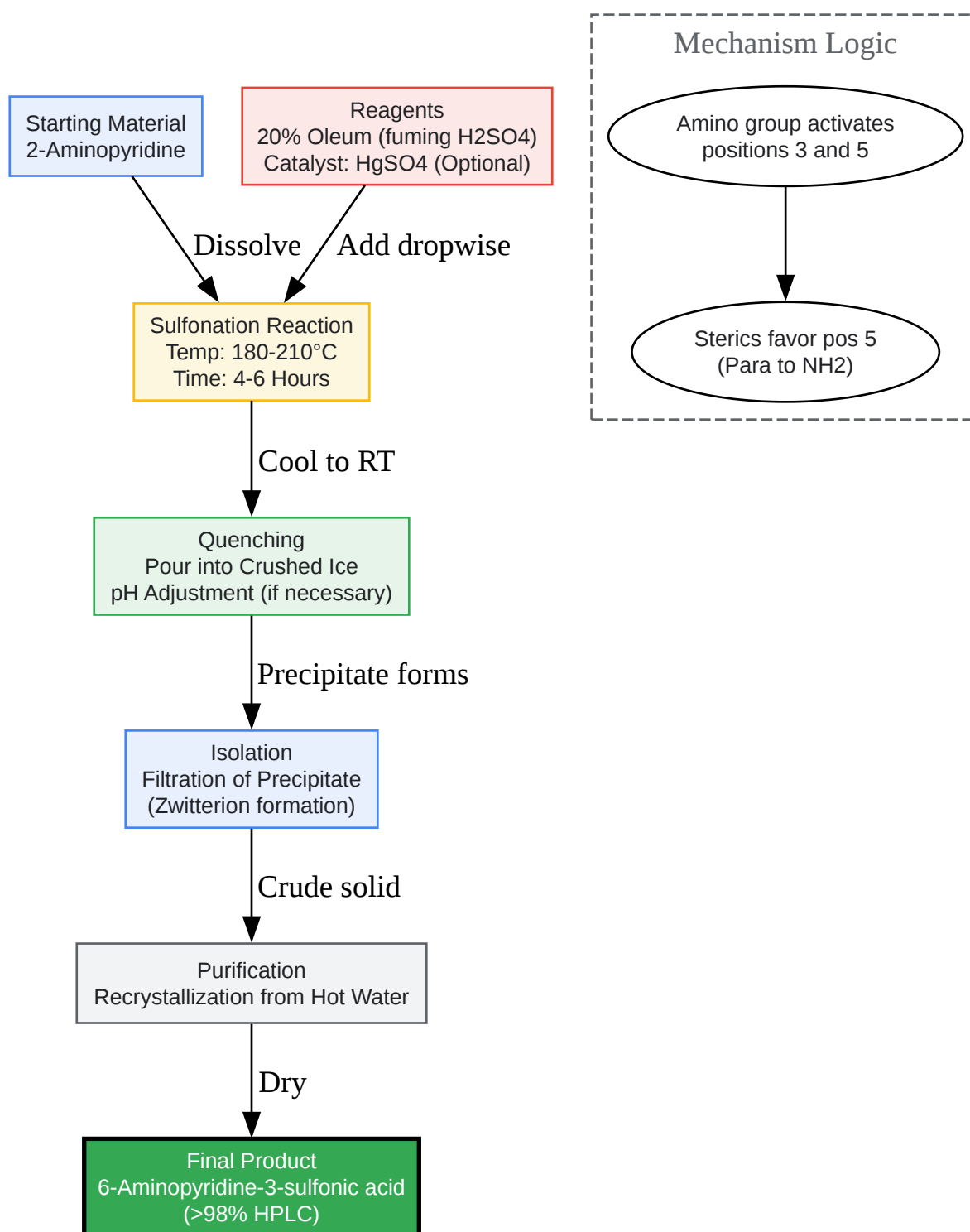
The synthesis of **6-aminopyridine-3-sulfonic acid** is a classic example of Electrophilic Aromatic Substitution (EAS) on a deactivated heteroaromatic ring, made possible by the strong activating influence of the exocyclic amino group.

Reaction Logic

The pyridine ring is naturally electron-deficient and resistant to electrophilic attack. However, the amino group at position 2 (or 6) donates electron density into the ring via resonance (+M effect), specifically activating the ortho (position 3) and para (position 5) sites.

- **Thermodynamic Control:** Sulfonation is reversible. At elevated temperatures (>200°C), the reaction favors the thermodynamically more stable product where the bulky sulfonic group is para to the amino group (position 5) rather than ortho (position 3), minimizing steric hindrance.

Workflow Diagram (Graphviz)



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Caption: Figure 1. Synthetic workflow for the sulfonation of 2-aminopyridine, highlighting the thermodynamic preference for the 5-position (para to amino).

Analytical Validation (Quality Control)

Due to the zwitterionic nature of **6-aminopyridine-3-sulfonic acid**, standard reverse-phase HPLC often results in poor retention and peak tailing. The following protocol utilizes Ion-Pair Chromatography to ensure robust quantification.

HPLC Method Parameters

Parameter	Setting / Condition
Column	C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 μ m
Mobile Phase A	10 mM Ammonium Acetate or 0.1% TFA in Water (Ion pairing agent)
Mobile Phase B	Acetonitrile (HPLC Grade)
Mode	Isocratic (95% A : 5% B) or shallow gradient
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Aromatic ring) and 210 nm
Retention Time	~4.5 - 6.0 min (Dependent on ion strength)
Target Purity	\geq 98.0% (Area %)

Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI)
- Polarity: Negative Mode () is often more sensitive for sulfonic acids.
 - Expected Mass: 173.0 m/z ().
- Positive Mode: Can be used (

= 175.1 m/z), but the sulfonic acid group suppresses ionization efficiency in positive mode unless acidic buffers are used.

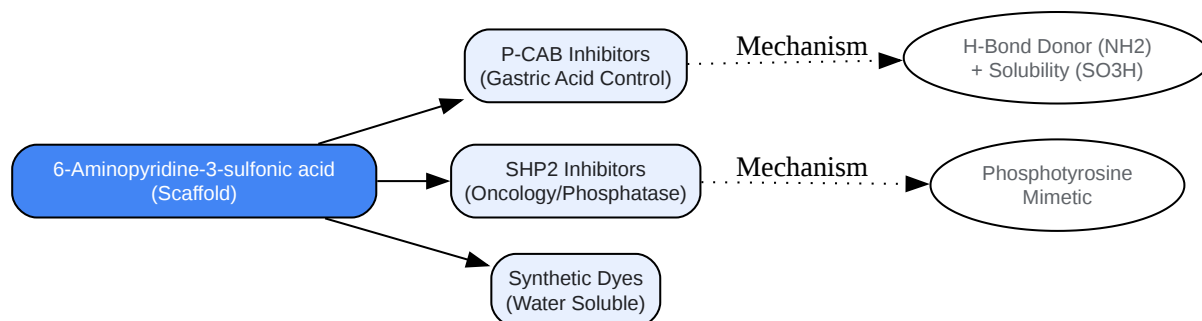
Pharmaceutical Applications

Drug Development Scaffolds

The **6-aminopyridine-3-sulfonic acid** moiety serves as a bioisostere for benzene-sulfonic acids, offering improved water solubility and distinct hydrogen-bonding geometries.

- Vonoprazan (Takecab):
 - While Vonoprazan itself uses a pyridine-3-sulfonyl backbone, the amino-substituted variants are investigated as next-generation Potassium-Competitive Acid Blockers (P-CABs). The amino group allows for further derivatization (e.g., amide coupling) to tune potency against the H⁺/K⁺ ATPase pump.
- SHP2 Phosphatase Inhibitors:
 - Sulfonic acid derivatives function as phosphotyrosine mimetics. The aminopyridine core provides a rigid scaffold to position the anionic sulfonate into the catalytic pocket of SHP2, a target in multiple cancers.
- Sulfapyridine Metabolites:
 - In the study of sulfasalazine metabolism, **6-aminopyridine-3-sulfonic acid** appears as a stable oxidative metabolite, relevant for toxicity profiling in ADME studies.

Application Logic Diagram



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Caption: Figure 2. Pharmacological utility of the scaffold in drug discovery and industrial chemistry.

Handling & Stability Protocols

- **Hygroscopicity:** The sulfonic acid group makes the molecule hygroscopic. It should be stored in desiccated conditions.
- **Zwitterionic Behavior:** In neutral solution, the molecule exists as an inner salt (zwitterion). This significantly reduces its solubility in non-polar organic solvents (DCM, Hexane).
 - **Solubilization Tip:** To dissolve in organic media for reactions, convert to the sulfonyl chloride using

or protect the amine.
- **Safety:** Irritant to eyes and respiratory system. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

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Sources

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